molecular formula C10H8N2O2 B126618 2-(4-Hydroxyphenyl)-5-pyrimidinol CAS No. 142172-97-2

2-(4-Hydroxyphenyl)-5-pyrimidinol

Cat. No. B126618
M. Wt: 188.18 g/mol
InChI Key: VCVPXAPIDAKQDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several papers describe the synthesis of related heterocyclic compounds. For instance, a one-pot synthesis method for a pyrazolopyrimidinone derivative is detailed, highlighting the use of FT-IR, NMR, and X-ray diffraction for characterization . Another paper reports the synthesis of pyranopyrimidine derivatives using a reaction involving 4-hydroxy coumarin, substituted aldehydes, barbituric acid, and pyrrolidine, with the compounds showing potential as biological agents . Additionally, a method for synthesizing a pyrido[4,3-d]pyrimidin-4(3H)-one derivative via an aza-Wittig reaction is presented .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using X-ray diffraction. For example, a dihydropyrazolopyrimidinone derivative crystallizes in the monoclinic space group, and its molecular geometry is optimized using DFT calculations . Similarly, the crystal structure of a thienopyridopyrimidinone hydrochloride is determined, revealing an almost coplanar thienopyridine ring . The molecular structure of a pyranopyrimidine derivative is also analyzed, showing a flattened boat conformation for the pyrimidine ring .

Chemical Reactions Analysis

The papers describe various chemical reactions used to synthesize the compounds. The aza-Wittig reaction is employed to create pyrido[4,3-d]pyrimidin-4(3H)-one derivatives , while a reaction between 2-amino-3-hydroxylpridine and 2-acetylbutyrolactone yields a blue-emitting organic compound . The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine involves a multi-step process starting from methyl 2-(4-bromophenyl) acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are extensively studied. For instance, the optical properties of a blue-emitting compound are investigated, showing intense blue emission at room temperature . The thermal, mechanical, and optical properties of polyimides containing pyridine and biphenyl units are compared to understand structure-property relationships . The non-linear optical properties of a pyrazolopyrimidinone derivative are explored using theoretical calculations .

Scientific Research Applications

Aldose Reductase Inhibition and Antioxidant Activity

2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, structurally similar to 2-(4-Hydroxyphenyl)-5-pyrimidinol, have been studied for their potential as aldose reductase inhibitors. These compounds have shown inhibitory activity in the micromolar/submicromolar range, indicating potential use in treating complications of diabetes. Additionally, they exhibited significant antioxidant properties, particularly the catechol derivatives (La Motta et al., 2007).

Interaction with Bovine Serum Albumin

Studies on p-hydroxycinnamic acid amides, related to 2-(4-Hydroxyphenyl)-5-pyrimidinol, have revealed insights into their interactions with bovine serum albumin (BSA). These compounds show binding constants and thermodynamic parameters, offering a better understanding of their pharmacokinetic behaviors (Meng et al., 2012).

Molecular Structure Analysis

A novel nitro and 2-hydroxyphenyl functionalized pyrimidinone was synthesized and characterized. The molecular structure was determined using X-ray diffraction studies, providing valuable information for the development of new compounds with potential pharmaceutical applications (Savant et al., 2015).

Corrosion Inhibition in Petroleum Industry

Pyrimidine derivatives, including compounds similar to 2-(4-Hydroxyphenyl)-5-pyrimidinol, have been evaluated as acidizing corrosion inhibitors for steel in the petroleum industry. These studies are vital for developing more effective and safer corrosion inhibitors in industrial applications (Haque et al., 2017).

Radical-Scavenging Ability

Research into substituted 5-pyrimidinols has shown that they have significant radical-scavenging abilities. These compounds may serve as effective antioxidants, with potential applications in preventing oxidative stress-related damage (Valgimigli et al., 2003).

Synthesis and Biological Activities

A series of 2-hydroxyphenyl-5-phenyl-6-pyrimidine derivatives were synthesized and examined for their anti-inflammatory, antimicrobial, and antifungal activities. These compounds, structurally related to 2-(4-Hydroxyphenyl)-5-pyrimidinol, demonstrate the potential for developing new pharmacological agents (Veeranna et al., 2022).

Safety And Hazards

This would involve information on the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.


Future Directions

This would involve potential future research directions, such as new synthetic routes, new reactions, or new applications for the compound.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(4-hydroxyphenyl)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)10-11-5-9(14)6-12-10/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOPBDRWHKDPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50421721
Record name 2-(4-Hydroxyphenyl)-5-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)-5-pyrimidinol

CAS RN

142172-97-2
Record name 2-(4-Hydroxyphenyl)-5-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Hydroxyphenyl)-5-pyrimidinol
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Synthesis routes and methods

Procedure details

In a one-liter flask, 30 g (0.09 moles) of 2benzyloxytrimethinium perchlorate (prepared essentially according to the procedure of A. Holy and Z. Arnold, Collection Czechoslov. Chem. Commun. 38, 1372 (1973)), 15.6 g (0.09 moles) of p-hydroxybenzamidine hydrochloride, 82.5 ml (0.36 moles) of 25% sodium methoxide in methanol, and 500 ml of ethanol were combined. The resulting mixture was heated to reflux overnight, and then cooled to room temperature. Then, 75 ml of glacial acetic acid and 300 ml of deionized water was added to the flask, resulting in precipitation of the product. The product was collected by filtration, washed with water, and air dried. The yield of 5-benzyloxy-2-(4-hydroxyphenyl)pyrimidine was 23.06 g (92%). This material was then hydrogenated on a Parr Hydrogenator with catalytic 10% palladium on carbon in tetrahydrofuran under 413.7 kPa hydrogen pressure for about 18 hours. When the hydrogenation was complete, the catalyst was removed by filtration, and the solvent was removed on a rotary evaporator to yield 5-hydroxy-2-(4-hydroxyphenyl)pyrimidine. The final product, 5-(5-butoxy-2,2,3,3,4,4-hexafluoropentoxy)-2-(4hydroxyphenyl)pyrimidine, was prepared from 5-hydroxy-2-(4-hydroxyphenyl)pyrimidine and 5-butoxy-2,2,3,3,4,4hexafluoropentyltrifluoromethanesulfonate (prepared essentially as in Example 2) essentially as described in Example 6.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
82.5 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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